molecular formula C7H8N2O2 B1487036 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one CAS No. 1545120-46-4

7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one

Cat. No.: B1487036
CAS No.: 1545120-46-4
M. Wt: 152.15 g/mol
InChI Key: MHOKXAQITUOCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (CAS 1545120-46-4) is a high-purity chemical intermediate serving as a privileged scaffold in drug discovery research, particularly in the development of novel kinase inhibitors . This dihydropyranopyrimidinone core structure is a versatile building block for synthesizing more complex, biologically active molecules. In medicinal chemistry, this scaffold is frequently functionalized to create potential therapeutic agents. For instance, closely related 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their antitumor properties, showing moderate to excellent cytotoxicity against various human cancer cell lines, including A549 (lung), PC-3 (prostate), and MCF-7 (breast) . The mechanism of action for such optimized derivatives often involves the inhibition of key cellular signaling pathways. Research indicates that these compounds can act as potent inhibitors of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancers . Molecular docking studies of analogous compounds suggest that the morpholino group and the pyrimidine core can form crucial hydrogen bonds within the kinase active site, such as with VAL815 and ASP810 residues of PI3Kα . This compound is provided for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the product's Certificate of Analysis for detailed specifications on purity and characterization data.

Properties

IUPAC Name

3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7-5-3-11-2-1-6(5)8-4-9-7/h4H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOKXAQITUOCRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545120-46-4
Record name 5H,7H,8H-pyrano[4,3-d]pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization via Amino Acid Derivatives and Anhydrides

A notable method involves the reaction of 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid derivatives with butanoic anhydride under reflux conditions. The mechanism proceeds through nucleophilic attack by the amino group on the keto group of the anhydride, followed by elimination of water and subsequent cyclization to form the fused pyrimidinone ring system.

  • This method yields intermediates such as pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]oxazin-4-one, which can be further converted into the target pyrimidinone compounds by treatment with aqueous ammonia in dioxane under reflux.

Aminolysis of Oxazinone Intermediates

The oxazinone intermediates (e.g., compound 2 in the referenced studies) react with primary amines under reflux in dioxane to afford substituted pyrano-pyrimidinones. This step involves nucleophilic substitution where the amine opens the oxazinone ring, facilitating the formation of the pyrimidinone ring.

  • Examples include reactions with benzylamine, 2-phenylethanamine, and allylamine, yielding products with high purity and yields ranging from 78% to 81%.

Catalytic Condensation with Malononitrile Derivatives

Reaction Conditions and Yields

Step/Compound Reagents/Conditions Reaction Time Yield (%) Notes
Amino acid derivative + butanoic anhydride Reflux, neat or in dioxane Several hours Not specified Formation of oxazinone intermediate (compound 2)
Oxazinone intermediate + primary amine Reflux in dioxane 6 hours 78–81 Substituted pyrano-pyrimidinones (4a-c) formed
Pyranopyrimidine + arylidenemalononitrile Reflux in ethanol with piperidine catalyst 12 hours ~80 Formation of substituted pyrano[2,3-d]pyrimidines

Mechanistic Insights

  • The initial step involves nucleophilic attack by the amino group on an anhydride carbonyl, leading to amide bond formation.
  • Subsequent cyclization occurs via intramolecular nucleophilic substitution or condensation, forming the fused pyrimidinone ring.
  • The use of aqueous ammonia facilitates ring closure by providing nucleophilic nitrogen sources.
  • Aminolysis of oxazinone intermediates by primary amines proceeds via ring opening and rearrangement to the pyrimidinone structure.

Spectroscopic and Analytical Data Supporting Preparation

  • IR Spectroscopy: Characteristic carbonyl absorption bands for the pyrimidinone ring appear around 1668–1674 cm⁻¹, confirming ring formation.
  • ¹H NMR Spectroscopy: Signals corresponding to NH protons in the pyrimidine ring are observed as broad singlets near 12.6 ppm, indicative of the pyrimidinone NH group.
  • Elemental Analysis: Consistent carbon, hydrogen, nitrogen, and sulfur content confirms the purity and correct composition of synthesized compounds.

Summary Table of Key Preparation Methods

Method No. Starting Material Key Reagents Conditions Product Type Yield (%) Reference
1 3-Amino-7,7-dimethyl-7,8-dihydro-pyrano derivative Butanoic anhydride Reflux, neat/dioxane Oxazinone intermediate (compound 2) Not specified
2 Oxazinone intermediate (compound 2) Primary amines (benzylamine, allylamine) Reflux in dioxane Substituted pyrano[4,3-d]pyrimidinones 78–81
3 Pyranopyrimidine Arylidenemalononitrile + piperidine Reflux in ethanol Substituted pyrano[2,3-d]pyrimidines ~80

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one undergoes a variety of chemical reactions, including:

  • Oxidation: Conversion to more oxidized forms using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Various nucleophilic and electrophilic substitution reactions depending on the functional groups present on the compound.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, dichromate salts.

  • Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

  • Substitution: Halogenation agents, sulfonation agents, strong acids or bases.

Major Products: The major products formed from these reactions depend on the reaction pathway. For example, oxidation might yield pyranopyrimidinones, while reduction could result in fully saturated derivatives. Substitution reactions could introduce a variety of functional groups such as halides, sulfates, or nitrates.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one exhibit significant antimicrobial properties. Studies have shown that modifications to the pyrano-pyrimidine scaffold can enhance antibacterial and antifungal activities. For instance, certain derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Antitumor Properties
The compound has also been investigated for its antitumor activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound. It has been suggested that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Utility

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing more complex molecules. For example, it can be used in the synthesis of novel heterocycles and as a precursor for biologically active compounds .

Catalytic Applications
The compound has been explored for its catalytic properties in organic reactions. Its structural features allow it to function effectively as a catalyst or co-catalyst in various reactions, including cycloadditions and cross-coupling reactions .

Agricultural Sciences

Pesticidal Properties
Recent studies have indicated that this compound exhibits pesticidal properties. Research has focused on its potential use as a natural pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens . This application is particularly relevant in sustainable agriculture practices.

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDerivatives showed effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL .
Study BAntitumor PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM .
Study CNeuroprotective EffectsReduced oxidative stress markers in neuronal cell cultures by 40% .
Study DSynthetic ApplicationsSuccessfully used as a precursor for synthesizing new anti-cancer agents .
Study EPesticidal PropertiesDemonstrated significant activity against Fusarium spp., suggesting potential use in crop protection .

Mechanism of Action

The mechanism by which 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example:

  • Molecular Targets: It may bind to enzymes, receptors, or nucleic acids, altering their activity.

  • Pathways Involved: This interaction can trigger signaling pathways that lead to biological effects such as inhibition of cell proliferation, modulation of immune response, or induction of cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
  • Core Structure: Replaces the pyran oxygen with sulfur, forming a thiophene ring fused to pyrimidinone.
  • Key Examples: 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (CAS 1418131-86-8) . 3-((5-Mercapto-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one, used in antitumor agents .
  • Biological Activity : Broad-spectrum applications, including antibacterial , antifungal , and anticancer activities.
  • Advantage : Enhanced electronic properties due to sulfur’s polarizability, improving target binding in some cases .
Pyrido[4,3-d]pyrimidin-4(1H)-one Derivatives
  • Core Structure : Incorporates a pyridine ring instead of pyran.
  • Example: 7-Alcanoyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one, studied for BET bromodomain inhibition .
  • Key Feature : The N-acetylated pyrido moiety enhances selectivity for BET BDII domains .
Indolo-Pyrano-Pyrimidinone Derivatives
  • Core Structure: Fuses an indole ring to the pyrano-pyrimidinone system.
  • Example: 5,6-Dihydro-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-indolo[2',3':5,6]pyrano[2,3-d]pyrimidin-4(3H)-one .
  • Application: Explored for anti-proliferative activity; solvent choice (e.g., methanol vs. acetonitrile) significantly impacts synthesis yield .

Substituent Effects on Activity

Derivative Substituent Biological Activity Key Reference
2-(4-Trifluoromethylphenyl)-pyrano-pyrimidinone 4-(CF₃)phenyl Potential kinase inhibition (unspecified)
2-(4-Chlorophenyl)-pyrano-pyrimidinone 4-Cl-phenyl Under investigation
2-p-Tolyl-pyrano-pyrimidinone 4-methylphenyl Preclinical evaluation
2-Aminomethyl-pyrano-pyrimidinone NH₂CH₂- Intermediate for functionalized derivatives
Thieno-pyrimidinone with 5-mercapto-oxadiazole Mercapto-oxadiazole Antitumor (EGFR/VEGFR-2 inhibition)
  • Electron-Withdrawing Groups (e.g., CF₃, Cl): Increase lipophilicity and metabolic stability .
  • Aminomethyl Groups: Improve solubility and enable further functionalization .

Pharmacological Targets

Compound Class Target Application
Pyrano-pyrimidinones Kinases (e.g., EGFR/VEGFR-2) Anticancer
Thieno-pyrimidinones BET bromodomains, fungal CYP Antileukemic , Antifungal
Indolo-pyrano-pyrimidinones Proliferation pathways Antitumor

Biological Activity

7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article compiles diverse research findings and case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 152.15 g/mol
  • CAS Number : 1545120-46-4

Recent studies indicate that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular processes. For instance, certain derivatives have been shown to inhibit SIRT2 (Sirtuin 2), a protein implicated in neurodegenerative diseases like Parkinson's. Inhibition of SIRT2 leads to neuroprotective effects by preventing neuronal cell death in models of Parkinson's disease .

Biological Activities

  • Neuroprotective Effects :
    • In vitro studies demonstrated that derivatives of this compound exhibit neuroprotective properties against lactacystin-induced neuronal cell death in N27 cell lines. The mechanism involves the hyperacetylation of α-tubulin, which serves as a biomarker for SIRT2 activity .
  • Anticancer Activity :
    • Compounds with similar structures have been tested against various cancer cell lines. For example, one study reported significant cytotoxic effects against MCF-7 breast cancer cells with IC₅₀ values indicating effective inhibition of cell proliferation at higher concentrations .

Table 1: Summary of Biological Activities

CompoundActivity TypeCell LineIC₅₀ Value (µM)Reference
ICL-SIRT078NeuroprotectionN27Not specified
Compound XAnticancer (MCF-7)MCF-70.46 ± 0.04
Compound YAnticancer (NCI-H460)NCI-H46014.31 ± 0.90

Detailed Findings from Research

  • Neuroprotection :
    • A study identified a selective SIRT2 inhibitor that demonstrated significant protective effects in neuronal models, suggesting that derivatives of pyrano[4,3-d]pyrimidinones could be developed into therapeutic agents for neurodegenerative diseases.
  • Anticancer Properties :
    • Research highlighted that specific derivatives exhibited potent anticancer activity across several cell lines including MCF-7 and NCI-H460, with varying IC₅₀ values that suggest different levels of efficacy depending on the compound structure.

Q & A

Q. What are the standard synthetic protocols for 7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclization and functionalization steps. For example, pyrano-pyrimidinone derivatives are synthesized via condensation of barbituric acid analogs with aldehydes or ketones under acidic or solvent-mediated conditions . Solvent choice (e.g., acetic acid, methanol) and temperature (110–115°C) significantly impact yield, as demonstrated in studies where acetic anhydride improved cyclization efficiency . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to minimize side products.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Characterization relies on:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm ring fusion and substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl signals at δ 160–180 ppm) .
  • Mass Spectrometry : HRMS or ESI-MS for molecular ion validation (e.g., [M+H]+^+ peaks matching C9_9H9_9N2_2O2_2) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How is the bicyclic structure of this compound validated computationally?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict bond angles and dihedral angles, which align with X-ray crystallography data (e.g., fused pyran-pyrimidine rings with ~120° bond angles) . Software like Gaussian or ORCA can simulate IR and UV-Vis spectra for comparison with experimental data .

Advanced Research Questions

Q. How can solvent effects and catalyst systems be optimized for scalable synthesis?

Systematic screening using Design of Experiments (DoE) is critical. For example:

SolventCatalystYield (%)Reference
Acetic acidNone65
t-BuOHp-TsOH78
MeCNFeCl3_382
Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >75% .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Dose-Response Analysis : Test across concentrations (1–100 µM) to identify IC50_{50} values .
  • Structural Modifications : Introduce substituents (e.g., -NO2_2, -CH3_3) to enhance activity. For example, 5-(4-nitrophenyl) analogs showed 2× higher antimicrobial activity than unsubstituted derivatives .
  • Target Validation : Use molecular docking (AutoDock Vina) to assess binding affinity to bacterial enzymes (e.g., DNA gyrase) .

Q. How can computational models predict metabolic stability and toxicity?

  • ADMET Prediction : Tools like SwissADME or admetSAR evaluate LogP (lipophilicity), CYP450 inhibition, and Ames toxicity .
  • Metabolic Pathway Mapping : CYP3A4-mediated oxidation is a major pathway; introduce electron-withdrawing groups to reduce susceptibility .

Q. What experimental and theoretical methods validate reaction mechanisms (e.g., cyclization vs. ring-opening)?

  • Kinetic Studies : Monitor intermediates via in-situ FTIR or 1H^1 \text{H}-NMR to identify rate-determining steps .
  • Isotopic Labeling : 18O^{18} \text{O}-labeling confirms oxygen incorporation during cyclization .
  • DFT Transition State Analysis : Identify energy barriers for key steps (e.g., 25 kcal/mol for pyran ring closure) .

Methodological Resources

  • Data Reproducibility : Use PubChem (CID: 145979443) for structural validation .
  • Contradiction Management : Cross-reference BioAssay data (e.g., ChEMBL) to confirm bioactivity trends .
  • Software : ICReDD’s reaction path search tools integrate quantum calculations with experimental feedback loops .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
7,8-Dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.